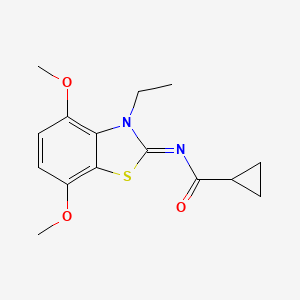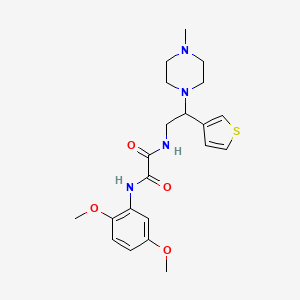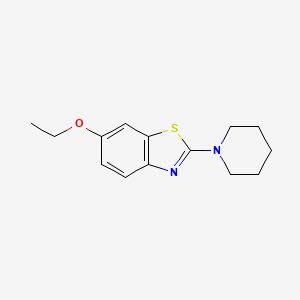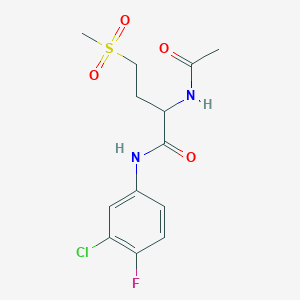![molecular formula C23H13F6NO B2602836 2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-91-2](/img/structure/B2602836.png)
2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Nonlinear Optical (NLO) Properties
Quinoline and its derivatives have been extensively studied for their exciting perspectives in biological and nonlinear optical (NLO) research. Through experimental and computational studies, novel arylated quinolines have shown significant NLO properties, indicating potential uses in technology-related applications. The synthesized compounds exhibit enormous molecular stability due to hyperconjugative interactions and electron donating capabilities, making them excellent candidates for NLO applications (Khalid et al., 2019).
Fluorescent Chemosensors
Quinoline derivatives have been synthesized and used as fluorescent sensors for the recognition of specific ions by colorimetry/fluorescence. These compounds exhibit strong fluorescence upon coordination with targeted ions, demonstrating their potential as reversible and visible colorimetric/fluorescent chemosensors with large Stoke's shifts. This application is critical for environmental monitoring, biological imaging, and the development of diagnostic tools (Zhao et al., 2014).
Polymer Electrolytes for Fuel Cells
Quinoline-based monomers have been synthesized and polymerized to create linear aromatic polyethers as polymer electrolytes for high-temperature polymer electrolyte membrane fuel cells (HT-PEM FCs). These wholly aromatic crosslinked polymeric electrolyte membranes show enhanced chemical and mechanical properties, high conductivity values, and promising performance at elevated temperatures, indicating their potential for energy conversion applications (Kallitsis et al., 2018).
Antimicrobial and Antioxidant Activities
Research on quinoline analogues has also explored their antimicrobial and antioxidant activities. The synthesis of new quinoline derivatives has demonstrated significant potential in combating various bacterial and fungal pathogens. Some compounds exhibit excellent radical scavenger properties, suggesting their usefulness in developing new antimicrobial and antioxidant agents (Bhosale et al., 2013).
Excited-state Intramolecular Proton Transfer (ESIPT)
Quinoline derivatives have been synthesized and their photophysical properties studied, revealing dual emissions (normal emission and ESIPT emission) with large Stokes shifts. These properties are influenced by solvent polarity, indicating the derivatives' potential applications in photophysical and photochemical studies (Padalkar & Sekar, 2014).
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F6NO/c24-22(25,26)16-7-3-6-14(11-16)19-12-15-5-1-2-10-20(15)30-21(19)31-18-9-4-8-17(13-18)23(27,28)29/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYCBDGUOJBXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2602753.png)
![Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B2602755.png)

![3-Phenyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2602761.png)

![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2602766.png)
![tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate](/img/structure/B2602768.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2602769.png)


![1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2602773.png)



